1-methyl-N-(2-phenylethyl)-1H-pyrazole-5-carboxamide
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Overview
Description
1-methyl-N-(2-phenylethyl)-1H-pyrazole-5-carboxamide is a heterocyclic compound that features a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-N-(2-phenylethyl)-1H-pyrazole-5-carboxamide typically involves the reaction of 1-methyl-1H-pyrazole-5-carboxylic acid with 2-phenylethylamine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through recrystallization or chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions
1-methyl-N-(2-phenylethyl)-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the pyrazole ring, especially at the nitrogen atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Amines or alcohols.
Substitution: Various substituted pyrazole derivatives.
Scientific Research Applications
1-methyl-N-(2-phenylethyl)-1H-pyrazole-5-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-methyl-N-(2-phenylethyl)-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets. It is believed to act on certain enzymes or receptors, modulating their activity and leading to the observed biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in the modulation of neurotransmitter systems .
Comparison with Similar Compounds
Similar Compounds
3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide: Known for its antifungal activity.
1-methyl-N-(2-phenylethyl)pyrrole-2-carboxamide: Similar structure but different ring system.
N-methyl-1-(methylthio)-2-nitroethenamine: Different functional groups but similar synthetic applications.
Uniqueness
1-methyl-N-(2-phenylethyl)-1H-pyrazole-5-carboxamide is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
2-methyl-N-(2-phenylethyl)pyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O/c1-16-12(8-10-15-16)13(17)14-9-7-11-5-3-2-4-6-11/h2-6,8,10H,7,9H2,1H3,(H,14,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAMLUSQANZQITC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C(=O)NCCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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